Ethyl 2,5-dichlorohex-3-enoate

Description

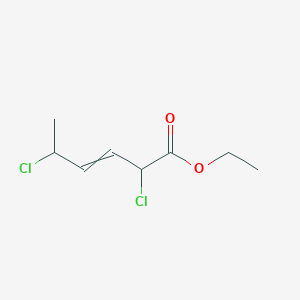

Structure

3D Structure

Properties

CAS No. |

62006-44-4 |

|---|---|

Molecular Formula |

C8H12Cl2O2 |

Molecular Weight |

211.08 g/mol |

IUPAC Name |

ethyl 2,5-dichlorohex-3-enoate |

InChI |

InChI=1S/C8H12Cl2O2/c1-3-12-8(11)7(10)5-4-6(2)9/h4-7H,3H2,1-2H3 |

InChI Key |

QPNBBYJXULZLDF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C=CC(C)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Ethyl 2,5 Dichlorohex 3 Enoate

Olefin Dichlorination Strategies

The direct dichlorination of an olefinic precursor represents a primary route for the synthesis of Ethyl 2,5-dichlorohex-3-enoate. This section reviews the application of specific dichlorinating agents to Ethyl hex-3-enoate.

Facile Dichlorination of Ethyl Hex-3-enoate using N-Chlorosuccinimide and Triphenylphosphine

A prominent method for the dichlorination of alkenes involves the use of a reagent system composed of N-Chlorosuccinimide (NCS) and Triphenylphosphine (PPh₃). This combination is known to generate a chlorophosphonium species, which acts as the effective chlorinating agent. The reaction with an alkene, such as Ethyl hex-3-enoate, would proceed via an electrophilic addition mechanism to yield the desired dichloro-product.

The efficiency of the dichlorination reaction is highly dependent on several parameters. Optimization studies would typically involve a systematic variation of solvent, temperature, and reaction time to maximize the yield of Ethyl 2,5-dichlorohex-3-enoate while minimizing the formation of byproducts. A hypothetical optimization table is presented below, illustrating the type of data that would be sought in such a study.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | CH₂Cl₂ | 0 | 4 | Data not available |

| 2 | CH₂Cl₂ | 25 | 2 | Data not available |

| 3 | THF | 0 | 4 | Data not available |

| 4 | THF | 25 | 2 | Data not available |

| 5 | CH₃CN | 0 | 4 | Data not available |

Data in this table is hypothetical and for illustrative purposes due to the absence of specific literature on this reaction.

The molar ratios of the reactants, including the dichlorinating agents and any potential catalyst, are critical for achieving high conversion and selectivity. A detailed investigation would explore the effect of varying the stoichiometry of NCS and PPh₃ relative to the Ethyl hex-3-enoate substrate. While this specific transformation is not documented, a representative table of a stoichiometric study is shown below.

| Entry | Ethyl hex-3-enoate (equiv.) | NCS (equiv.) | PPh₃ (equiv.) | Yield (%) |

|---|---|---|---|---|

| 1 | 1.0 | 2.2 | 2.2 | Data not available |

| 2 | 1.0 | 2.5 | 2.5 | Data not available |

| 3 | 1.0 | 3.0 | 3.0 | Data not available |

Data in this table is hypothetical and for illustrative purposes due to the absence of specific literature on this reaction.

Comparative Analysis of Dichlorinating Systems for Dienotes

While the NCS/PPh₃ system is effective, other dichlorinating agents could also be employed for the transformation of dienoates. A comparative analysis would evaluate the efficacy of various systems, such as chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and others, in terms of yield, stereoselectivity, and reaction conditions. Such a study is crucial for identifying the most efficient and practical method for large-scale synthesis.

Alternative Synthetic Approaches to Ethyl 2,5-dichlorohex-3-enoate

Beyond the direct dichlorination of an existing ester, an alternative strategy involves the synthesis of the dichloro-acid followed by esterification.

Esterification Pathways from Dichlorohexenoic Acid Precursors

This approach commences with the dichlorination of hex-3-enoic acid to form 2,5-dichlorohex-3-enoic acid. The subsequent step is the esterification of this acid to yield Ethyl 2,5-dichlorohex-3-enoate. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction progress can be monitored by techniques like thin-layer chromatography or gas chromatography.

Nucleophilic Substitution and Addition Routes to Dihalogenated Esters

While classical nucleophilic substitution reactions are a cornerstone of organic synthesis, the preparation of unsaturated dihalogenated esters like Ethyl 2,5-dichlorohex-3-enoate can also be effectively achieved through electrophilic addition reactions to conjugated diene systems, which involve a nucleophilic attack of the π-bond. A key precursor for such a synthesis is ethyl sorbate (B1223678), the ethyl ester of sorbic acid (ethyl (2E,4E)-hexa-2,4-dienoate). The conjugated double bond system in ethyl sorbate is susceptible to attack by halogens.

Research into the halogenation of ethyl sorbate has demonstrated that the addition of chlorine across the conjugated diene system yields dihalo products. researchgate.net Specifically, the reaction of chlorine with ethyl sorbate has been shown to produce 1,2- and 1,4-dichloro adducts, resulting from the attack of chlorine across the γ,δ double bond. researchgate.net

Under ionic conditions, the chlorination of ethyl sorbate proceeds through a bridged chloronium ion intermediate. This stereospecific pathway leads to the formation of the erythro-1,2-dichloride. researchgate.net However, when the reaction is carried out under radical conditions, the stereospecificity is lost, indicating a different reaction mechanism involving a molecule-induced homolysis. researchgate.net

The general transformation can be represented by the following reaction scheme:

Reaction Scheme for the Chlorination of Ethyl Sorbate

This scheme represents the general outcome of the chlorination of ethyl sorbate, leading to a mixture of dichlorinated hexenoate esters.

The following table summarizes the key findings from the study on the halogenation of ethyl sorbate, which provides a foundational methodology for synthesizing dichlorinated hexenoate esters.

Table 1: Research Findings on the Halogenation of Ethyl Sorbate

| Reactant | Reagent | Conditions | Major Products | Key Findings | Reference |

|---|---|---|---|---|---|

| Ethyl Sorbate | Chlorine (Cl₂) | Ionic | 1,2- and 1,4-dichloro adducts | The reaction proceeds through a bridged chloronium ion intermediate, leading to stereospecific formation of the erythro-1,2-dichloride. | researchgate.net |

| Ethyl Sorbate | Chlorine (Cl₂) | Radical | Mixture of stereoisomers of 1,2-dichloro adduct | Loss of stereospecificity suggests a radical-mediated pathway. | researchgate.net |

Mechanistic Insights and Stereochemical Control in Ethyl 2,5 Dichlorohex 3 Enoate Synthesis

Elucidation of Reaction Mechanisms for Dichlorination

The addition of chlorine across the double bonds of ethyl (2E,4E)-hexa-2,4-dienoate is not a simple, one-step process. The stereochemical outcome of the reaction is intimately linked to the nature of the intermediates formed during the reaction pathway.

Role of Chlorophosphonium Intermediates in Anti-Addition Selectivity

In phosphine-catalyzed dichlorination reactions, the formation of chlorophosphonium intermediates is a key mechanistic feature that influences the stereoselectivity of the addition. The reaction is initiated by the activation of a chlorine source by a phosphine catalyst, such as triphenylphosphine, to generate a chlorophosphonium salt. This electrophilic species then reacts with the alkene.

The generally accepted mechanism for the anti-addition of halogens to alkenes proceeds through a cyclic halonium ion intermediate. In the context of dichlorination of ethyl (2E,4E)-hexa-2,4-dienoate, a bridged chloronium ion is proposed to form across one of the double bonds. This intermediate blocks one face of the molecule, forcing the subsequent nucleophilic attack by a chloride ion to occur from the opposite face. This backside attack results in the observed anti-addition of the two chlorine atoms. While direct evidence for a chlorophosphonium intermediate leading to this anti-addition in the synthesis of Ethyl 2,5-dichlorohex-3-enoate is not extensively detailed in publicly available research, it is a well-established principle in the halogenation of alkenes.

Proposed Catalytic Cycles for Halo-Functionalization

While a specific catalytic cycle for the halo-functionalization of ethyl (2E,4E)-hexa-2,4-dienoate to yield Ethyl 2,5-dichlorohex-3-enoate is not explicitly outlined in available literature, a general cycle for phosphine-catalyzed dichlorination of alkenes can be proposed.

Proposed Catalytic Cycle:

Catalyst Activation: A phosphine catalyst (R₃P) reacts with a chlorine source (e.g., Cl₂) to form a chlorophosphonium chloride salt ([R₃PCl]⁺Cl⁻).

Electrophilic Attack and Intermediate Formation: The chlorophosphonium ion acts as an electrophile and is attacked by the π-electrons of one of the double bonds of the dienoate, leading to the formation of a key intermediate.

Nucleophilic Attack: A chloride ion (Cl⁻) then acts as a nucleophile, attacking one of the carbon atoms of the intermediate.

Product Formation and Catalyst Regeneration: This attack leads to the formation of the dichlorinated product and regenerates the phosphine catalyst, allowing it to re-enter the catalytic cycle.

This proposed cycle provides a rational framework for understanding the catalytic nature of the dichlorination reaction.

Diastereoselective Outcomes of the Dichlorination Reaction

The dichlorination of ethyl (2E,4E)-hexa-2,4-dienoate results in the formation of new stereocenters at the C2 and C5 positions, leading to the possibility of different diastereomers. The control of this diastereoselectivity is a critical aspect of the synthesis.

Analysis of (2R,5S) and (2S,5R) Diastereomer Ratios

Table 1: Possible Diastereomers of Ethyl 2,5-dichlorohex-3-enoate

| Diastereomer | C2 Configuration | C5 Configuration |

| (2R,5S) | R | S |

| (2S,5R) | S | R |

| (2R,5R) | R | R |

| (2S,5S) | S | S |

This table is interactive. Click on the headers to sort.

Factors Governing Stereochemical Control at C2 and C5 Positions

Several factors are critical in governing the stereochemical control at the C2 and C5 positions during the dichlorination of ethyl (2E,4E)-hexa-2,4-dienoate:

Structure of the Substrate: The geometry of the starting dienoate is a primary determinant of the stereochemical outcome. The (2E,4E) configuration of the double bonds influences the facial selectivity of the initial electrophilic attack.

Nature of the Catalyst: In catalyzed reactions, the steric and electronic properties of the phosphine catalyst can create a chiral environment that favors the formation of one diastereomer over another. Chiral phosphine ligands are often employed to induce high levels of diastereoselectivity.

Reaction Conditions: Parameters such as temperature, solvent, and the nature of the chlorine source can all impact the transition state energies of the diastereomeric pathways, thereby influencing the final product ratio. Lower temperatures, for instance, often lead to higher diastereoselectivity.

Neighboring Group Participation: The ester functionality in the substrate could potentially influence the stereochemical outcome through neighboring group participation, although this is less commonly invoked in simple dichlorination reactions compared to other transformations.

Chemical Reactivity and Transformation Profile of Ethyl 2,5 Dichlorohex 3 Enoate

Comparative Reactivity with Analogous Organic Compounds

The presence of two chlorine atoms in Ethyl 2,5-dichlorohex-3-enoate introduces significant electronic effects that modulate its reactivity profile compared to non-halogenated or mono-halogenated counterparts. These effects are most pronounced in the electrophilicity of the carbon-carbon double bond and its stability towards oxidative conditions.

Enhanced Electrophilicity of Ethyl 2,5-dichlorohex-3-enoate at the β-Position

The structure of Ethyl 2,5-dichlorohex-3-enoate, an α,β-unsaturated ester, inherently possesses an electron-deficient β-carbon due to the electron-withdrawing resonance effect of the carbonyl group. This makes the β-position a prime target for nucleophilic attack in a conjugate addition reaction. pressbooks.pubrsc.orglibretexts.org The introduction of a chlorine atom at the 2-position (α-position) and another at the 5-position (a homoallylic position) further amplifies the electrophilic nature of the double bond through inductive effects.

The chlorine atom at the α-position, in particular, contributes to a more pronounced electron deficiency at the β-carbon. This heightened electrophilicity makes Ethyl 2,5-dichlorohex-3-enoate more susceptible to conjugate addition by nucleophiles compared to its non-chlorinated analog, ethyl hex-3-enoate.

Table 1: Comparison of Electrophilicity at the β-Position

| Compound | Key Structural Features | Expected Relative Electrophilicity at β-Position |

| Ethyl hex-3-enoate | α,β-Unsaturated ester | Baseline |

| Ethyl 2-chlorohex-3-enoate | α-Chloro, α,β-unsaturated ester | Increased |

| Ethyl 2,5-dichlorohex-3-enoate | α-Chloro, homoallylic chloro, α,β-unsaturated ester | Significantly Increased |

This table is a qualitative representation based on general chemical principles, as direct comparative experimental data was not found in the search results.

Distinct Oxidative Stability and Resistance to Epoxidation

The electron-deficient nature of the double bond in Ethyl 2,5-dichlorohex-3-enoate imparts a notable resistance to conventional electrophilic epoxidation agents, such as peroxy acids (e.g., m-CPBA). Electron-rich alkenes are typically more reactive towards these electrophilic oxidants. nih.gov Conversely, electron-deficient alkenes, like the title compound, are more amenable to epoxidation by nucleophilic oxidants, such as basic hydrogen peroxide (the Weitz-Scheffer reaction). acs.org

The presence of chlorine atoms further deactivates the double bond towards electrophilic attack, enhancing its oxidative stability under these conditions. This is a general trend observed in halogenated organic compounds. noaa.gov

Differential Reactivity with Non-fluorinated and Mono-chlorinated Analogues

The reactivity of halogenated organic compounds generally decreases as the number of halogen atoms increases. noaa.gov This principle suggests that Ethyl 2,5-dichlorohex-3-enoate would be less reactive in certain addition reactions compared to a mono-chlorinated analogue, such as Ethyl 2-chlorohex-3-enoate. The increased steric hindrance and the cumulative electron-withdrawing effects of two chlorine atoms can disfavor the approach of reactants.

However, in the context of nucleophilic attack at the β-position, the dichlorinated compound is expected to be more reactive due to the enhanced electrophilicity discussed previously. The reactivity trend is therefore highly dependent on the nature of the reaction.

Table 2: Qualitative Reactivity Comparison of Analogues

| Compound | Electrophilic Addition | Nucleophilic Conjugate Addition |

| Ethyl hex-3-enoate | More reactive | Less reactive |

| Ethyl 2-chlorohex-3-enoate | Intermediate reactivity | Intermediate reactivity |

| Ethyl 2,5-dichlorohex-3-enoate | Less reactive | More reactive |

This table provides a generalized comparison based on established principles of organic reactivity, as direct comparative studies were not available in the search results.

Selective Reduction Reactions

The selective reduction of the olefinic double bond in Ethyl 2,5-dichlorohex-3-enoate while preserving the vicinal dihalogen functionality presents a significant synthetic challenge. The choice of catalyst and reaction conditions is paramount to achieving the desired chemoselectivity.

Catalytic Hydrogenation of the Olefinic Double Bond

Catalytic hydrogenation is a common method for the reduction of carbon-carbon double bonds. libretexts.orgyoutube.com For α,β-unsaturated esters, the C=C bond is typically hydrogenated in preference to the ester group. chemistryviews.org A variety of metal catalysts, including palladium, platinum, and nickel, are commonly employed for this transformation. libretexts.org The reaction proceeds via the syn-addition of two hydrogen atoms across the double bond. libretexts.orgyoutube.com

The selective hydrogenation of the double bond in Ethyl 2,5-dichlorohex-3-enoate would yield Ethyl 2,5-dichlorohexanoate.

Retention of Vicinal Dihalogen Functionality Under Mild Hydrogenation Conditions

A significant challenge in the hydrogenation of halogenated compounds is the potential for hydrodehalogenation, where the carbon-halogen bond is cleaved and replaced by a carbon-hydrogen bond. noaa.gov This side reaction is often promoted by catalysts like palladium on carbon (Pd/C) under standard hydrogenation conditions.

To achieve the selective reduction of the double bond while retaining the chlorine atoms, milder and more selective catalyst systems are required. Phosphine-stabilized copper(I) hydride complexes have shown high chemoselectivity in the hydrogenation of unsaturated ketones and aldehydes to unsaturated alcohols, indicating their potential for selective reductions. researchgate.net Similarly, rhodium hydride complexes have been used for the selective hydrogenation of the C=C double bond in α,β-unsaturated carbonyl compounds. chemistryviews.org The use of specific catalyst poisons or modified catalysts can also suppress hydrodehalogenation.

Table 3: Potential Catalysts for Selective Hydrogenation

| Catalyst System | Potential for Selectivity | Rationale |

| Rhodium Hydride Complexes | High | Known for selective C=C bond hydrogenation in α,β-unsaturated systems. chemistryviews.org |

| Phosphine-Stabilized Copper(I) Hydride | High | Demonstrates high chemoselectivity in related reductions. researchgate.net |

| Modified Palladium Catalysts | Moderate to High | The use of catalyst poisons can suppress hydrodehalogenation. |

This table suggests potential catalyst systems based on their reported selectivity in similar chemical transformations.

Nucleophilic Substitution Reactions of the Chlorine Atoms

The structure of Ethyl 2,5-dichlorohex-3-enoate features two chlorine atoms in allylic positions, which are expected to be susceptible to nucleophilic substitution reactions. The reactivity of these chlorine atoms is influenced by the electron-withdrawing nature of the adjacent double bond and the ester group.

Regioselective Displacement of Chlorides (e.g., by Iodide Nucleophiles)

In reactions with nucleophiles such as iodide, regioselective displacement of the chlorine atoms is anticipated. The two chlorine atoms are not electronically equivalent. The chlorine at the 2-position is alpha to the ester group, which can influence its reactivity through inductive effects. The chlorine at the 5-position is a secondary allylic chloride.

The reaction with a soft nucleophile like iodide would likely proceed via an SN2 or SN2' mechanism. The relative rates of substitution at the C-2 and C-5 positions would depend on steric hindrance and the stability of the transition states.

Table 1: Predicted Regioselectivity in Nucleophilic Substitution with Iodide

| Position of Chlorine | Predicted Major Product | Predicted Minor Product | Rationale |

| C-2 | Ethyl 2-iodo-5-chlorohex-3-enoate | Ethyl 4-iodo-5-chlorohex-2-enoate (via SN2') | The C-2 position is activated by the adjacent ester group, potentially favoring direct substitution. |

| C-5 | Ethyl 2-chloro-5-iodohex-3-enoate | Not applicable | The C-5 position is a standard secondary allylic halide, susceptible to direct SN2 attack. |

Synthesis of Dihalogenated Hexenoate Derivatives

The presence of two reactive chlorine atoms allows for the synthesis of various dihalogenated hexenoate derivatives through sequential or double substitution reactions. By controlling the stoichiometry of the nucleophile, it may be possible to achieve monosubstitution or disubstitution. The choice of nucleophile (e.g., F-, Br-, I-) would influence the reaction conditions and the properties of the resulting mixed dihalogenated products.

Table 2: Potential Dihalogenated Hexenoate Derivatives via Nucleophilic Substitution

| Nucleophile | Potential Product(s) | Reaction Type |

| NaI (1 eq.) | Ethyl 2-chloro-5-iodohex-3-enoate and/or Ethyl 5-chloro-2-iodohex-3-enoate | Finkelstein Reaction (Halogen Exchange) |

| NaI (2 eq.) | Ethyl 2,5-diiodohex-3-enoate | Double Finkelstein Reaction |

| AgF | Ethyl 2-chloro-5-fluorohex-3-enoate and/or Ethyl 5-chloro-2-fluorohex-3-enoate | Halex Reaction |

Thermal Stability and Decomposition Pathways

The thermal stability of Ethyl 2,5-dichlorohex-3-enoate is expected to be limited due to the presence of multiple reactive functional groups. At elevated temperatures, several decomposition pathways are conceivable, including elimination reactions and fragmentation of the carbon skeleton.

Investigation of Retro-Diels-Alder Decomposition at Elevated Temperatures

A retro-Diels-Alder reaction is a potential thermal decomposition pathway if the molecule can adopt a suitable conformation. For Ethyl 2,5-dichlorohex-3-enoate, a retro-Diels-Alder reaction is not a straightforward pathway as the core structure is not a direct adduct of a simple diene and dienophile. However, complex rearrangements followed by fragmentation that resemble a retro-Diels-Alder process could occur at very high temperatures, but this is speculative without experimental evidence.

Analysis of Thermal By-products (e.g., Chloroethylene, Carbon Dioxide)

Upon strong heating, the molecule is likely to undergo fragmentation. The ester group could decompose to release ethanol (B145695) and carbon dioxide, or alternatively, undergo elimination to form ethylene (B1197577) and a carboxylic acid which could further decompose. The chlorinated hydrocarbon chain would likely undergo dehydrochlorination and carbon-carbon bond cleavage.

Table 3: Plausible Thermal Decomposition By-products

| By-product | Potential Origin |

| Hydrogen Chloride (HCl) | Elimination reactions from the chlorinated alkyl chain. |

| Ethylene (C2H4) | Decomposition of the ethyl ester group. |

| Carbon Dioxide (CO2) | Decarboxylation of the ester group or subsequent intermediates. |

| Chloroethylene (Vinyl Chloride) | Fragmentation and rearrangement of the chlorinated hexene backbone. |

| Various Chlorinated Hydrocarbons | Incomplete combustion or complex fragmentation pathways. |

Applications of Ethyl 2,5 Dichlorohex 3 Enoate in Advanced Organic Synthesis and Materials Science Research

Strategic Building Block for Complex Molecule Synthesis

The arrangement of functional groups in Ethyl 2,5-dichlorohex-3-enoate makes it a valuable synthon for the synthesis of intricate organic molecules. The combination of electrophilic and nucleophilic centers, along with the potential for diverse chemical transformations, allows for its incorporation into a wide array of molecular frameworks.

Precursor in Multistep Reaction Sequences

In the strategic planning of complex molecule synthesis, Ethyl 2,5-dichlorohex-3-enoate can serve as a key precursor in multistep reaction sequences. The ester functionality can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, providing a handle for further functionalization. The dichloro-alkenyl moiety offers multiple reaction sites. For instance, the chlorine atoms can be substituted via nucleophilic attack or eliminated to form alkynes or dienes, which can then participate in cycloaddition reactions.

The general reactivity of esters allows them to be readily transformed into other functional groups, making them a cornerstone of synthetic organic chemistry. libretexts.orgyoutube.com This versatility is crucial in multistep syntheses where sequential modifications are necessary to build up molecular complexity. The presence of halogen atoms further enhances the synthetic utility by providing sites for cross-coupling reactions, which are powerful tools for carbon-carbon bond formation.

Utility in Constructing Polyfunctionalized Organic Scaffolds

The term "polyfunctionalized molecules" refers to organic compounds bearing multiple functional groups. nih.govnih.gov Ethyl 2,5-dichlorohex-3-enoate is itself a polyfunctionalized molecule and can be used to construct even more complex, highly functionalized scaffolds. The strategic placement of the ester and dichloro-alkenyl groups allows for orthogonal chemical reactions, where one functional group can be reacted selectively without affecting the other. This selective reactivity is a key principle in the synthesis of complex natural products and pharmaceuticals.

For example, the double bond can undergo reactions such as epoxidation, dihydroxylation, or addition reactions, while the ester group remains intact. Subsequently, the ester can be manipulated to introduce new functionalities. This stepwise approach enables the construction of scaffolds with a high density of functional groups, which are often found in biologically active molecules. The ability to introduce diverse functional groups is a critical aspect of modern organic synthesis. rsc.orgresearchgate.net

Role in the Development of Novel Synthetic Methodologies

The unique structure of Ethyl 2,5-dichlorohex-3-enoate also presents opportunities for the development of new synthetic methods. Its reactivity can be exploited to explore novel chemical transformations, including stereocontrolled reactions and cascade processes.

Case Studies in Stereocontrolled Transformations

The field of stereocontrolled reactions is of paramount importance in the synthesis of pharmaceuticals, where the biological activity of a molecule is often dependent on its specific stereochemistry. chemrxiv.org The development of catalysts and reagents that can control the stereochemical outcome of reactions involving substrates like Ethyl 2,5-dichlorohex-3-enoate would be a valuable contribution to synthetic methodology.

Opportunities in Cascade Reactions and Tandem Processes

Cascade reactions, also known as domino or tandem reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. nih.govbaranlab.orgscribd.com These reactions are highly efficient as they reduce the number of synthetic steps, minimize waste, and can lead to a rapid increase in molecular complexity. The structure of Ethyl 2,5-dichlorohex-3-enoate is well-suited for the design of novel cascade reactions.

For instance, a reaction could be initiated at one of the functional groups, which then triggers a subsequent transformation at another site within the molecule. A hypothetical cascade could involve an initial nucleophilic substitution of one of the chlorine atoms, followed by an intramolecular cyclization onto the ester carbonyl or the double bond. Such processes, if developed, could provide rapid access to complex cyclic and heterocyclic systems.

Theoretical Considerations for Material Properties via Chemical Modification

The incorporation of halogen atoms into organic molecules can significantly influence their material properties. In the case of Ethyl 2,5-dichlorohex-3-enoate, the two chlorine atoms can be expected to impact its electronic and physical characteristics. Chemical modification of this compound could lead to the development of new materials with tailored properties.

The presence of chlorine atoms can enhance the thermal stability and flame-retardant properties of polymers derived from this monomer. Furthermore, the polarity induced by the carbon-chlorine bonds could influence the intermolecular interactions and, consequently, the bulk properties of materials. Theoretical studies, such as those employing density functional theory (DFT), could be used to predict how modifications to the structure of Ethyl 2,5-dichlorohex-3-enoate would affect its properties and guide the design of new functional materials. The functionalization of materials with halogenated compounds is a known strategy to tailor their properties. nih.gov

Below is a table summarizing the key functional groups of Ethyl 2,5-dichlorohex-3-enoate and their potential for chemical modification.

| Functional Group | Potential Chemical Modifications |

| Ethyl Ester | Hydrolysis to Carboxylic Acid, Reduction to Alcohol, Amidation, Transesterification |

| Dichloro-alkenyl | Nucleophilic Substitution, Elimination, Cycloaddition, Hydrogenation, Dihydroxylation, Epoxidation |

Analytical and Spectroscopic Characterization Techniques for Research on Ethyl 2,5 Dichlorohex 3 Enoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For Ethyl 2,5-dichlorohex-3-enoate, both ¹H and ¹³C NMR would provide critical information about the electronic environment of each proton and carbon atom, respectively, as well as their connectivity.

In a hypothetical ¹H NMR spectrum, distinct signals would be anticipated for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the protons on the carbon atoms bearing the chlorine atoms, the vinylic protons, and the protons on the carbon atom adjacent to the ester group. The chemical shifts (δ) of these protons would be influenced by the electronegativity of the neighboring atoms (chlorine and oxygen) and the double bond. Furthermore, the coupling constants (J) between adjacent protons would reveal their spatial relationships, aiding in the assignment of the stereochemistry of the double bond (E/Z isomerism).

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon of the ester, the olefinic carbons, the carbons bonded to chlorine, and the carbons of the ethyl group would all appear in characteristic regions of the spectrum, providing a carbon fingerprint of the molecule.

Table 1: Predicted ¹H NMR Data for Ethyl 2,5-dichlorohex-3-enoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (ethyl) | 1.2-1.4 | Triplet (t) | 7-8 |

| CH₂ (ethyl) | 4.0-4.3 | Quartet (q) | 7-8 |

| H-2 | 4.5-4.8 | Multiplet (m) | - |

| H-3 / H-4 | 5.8-6.5 | Multiplet (m) | - |

| H-5 | 4.6-4.9 | Multiplet (m) | - |

Table 2: Predicted ¹³C NMR Data for Ethyl 2,5-dichlorohex-3-enoate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | 168-172 |

| C-3 / C-4 | 125-135 |

| C-2 | 55-65 |

| C-5 | 58-68 |

| O-CH₂ (ethyl) | 60-63 |

| CH₃ (at C-6) | 20-25 |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) would be particularly valuable for Ethyl 2,5-dichlorohex-3-enoate.

HRMS would provide a highly accurate measurement of the molecular ion's mass-to-charge ratio (m/z), allowing for the determination of the compound's elemental formula. The presence of two chlorine atoms would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak, with the M, M+2, and M+4 peaks appearing in a predictable ratio.

Electron ionization (EI) or electrospray ionization (ESI) could be used to generate ions. The subsequent fragmentation of the molecular ion would produce a unique pattern of fragment ions. Analysis of these fragments can help to piece together the structure of the parent molecule. Expected fragmentation pathways for Ethyl 2,5-dichlorohex-3-enoate might include the loss of the ethoxy group, cleavage adjacent to the chlorine atoms, and fragmentation of the carbon chain.

Table 3: Predicted HRMS Data for Ethyl 2,5-dichlorohex-3-enoate (C₈H₁₂Cl₂O₂)

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 210.0214 | Molecular Ion |

| [M+2]⁺ | 212.0185 | Molecular Ion with one ³⁷Cl |

| [M+4]⁺ | 214.0155 | Molecular Ion with two ³⁷Cl |

| [M-C₂H₅O]⁺ | 165.0029 | Loss of ethoxy radical |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., Carbonyl Stretching Frequencies)

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of Ethyl 2,5-dichlorohex-3-enoate would be characterized by absorption bands corresponding to the vibrations of its specific bonds.

The most prominent and diagnostic peak would be the strong absorption due to the carbonyl (C=O) stretching of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. The C-O stretching of the ester would also be observable. The presence of the carbon-carbon double bond (C=C) would be indicated by a stretching vibration around 1640-1680 cm⁻¹. Additionally, C-H stretching and bending vibrations for the alkyl and vinyl protons would be present, as well as the C-Cl stretching vibrations, which typically appear in the fingerprint region of the spectrum.

Table 4: Predicted IR Absorption Bands for Ethyl 2,5-dichlorohex-3-enoate

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1735-1750 | Strong |

| C=C (Alkene) | Stretch | 1640-1680 | Medium to Weak |

| C-O (Ester) | Stretch | 1150-1250 | Strong |

| C-Cl | Stretch | 600-800 | Medium to Strong |

| C-H (sp³) | Stretch | 2850-3000 | Medium |

Chromatographic Methods for Purity Assessment and Isomer Separation (GC, HPLC)

Chromatographic techniques are essential for determining the purity of a synthesized compound and for separating mixtures of isomers. For Ethyl 2,5-dichlorohex-3-enoate, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be valuable tools.

Gas Chromatography (GC): Given the likely volatility of Ethyl 2,5-dichlorohex-3-enoate, GC would be an excellent method for assessing its purity. A pure sample would ideally show a single peak in the chromatogram. The retention time of this peak would be characteristic of the compound under the specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). GC coupled with a mass spectrometer (GC-MS) would provide both separation and identification capabilities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both analytical and preparative purposes. For Ethyl 2,5-dichlorohex-3-enoate, reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would likely be effective. This method could be used to assess purity and, importantly, to separate potential diastereomers or E/Z isomers of the compound, which may have slightly different polarities and thus different retention times. The choice of detector (e.g., UV-Vis, refractive index) would depend on the chromophoric properties of the molecule.

Computational Chemistry and Theoretical Studies of Ethyl 2,5 Dichlorohex 3 Enoate

Future Research Directions and Emerging Opportunities for Ethyl 2,5 Dichlorohex 3 Enoate

Development of Asymmetric Catalytic Syntheses

The presence of two stereocenters in Ethyl 2,5-dichlorohex-3-enoate underscores the importance of developing synthetic methods that can control its stereochemistry. Asymmetric catalysis, a powerful tool for creating chiral molecules with high enantiomeric purity, represents a critical frontier in harnessing the full potential of this compound. youtube.comyoutube.com Many biologically active molecules are chiral, meaning only one of their mirror-image forms (enantiomers) provides the desired therapeutic effect, while the other may be inactive or even harmful. youtube.com

Currently, the enantioselective synthesis of Ethyl 2,5-dichlorohex-3-enoate is a nascent field. Future research will likely focus on the design and application of chiral catalysts to control the formation of specific stereoisomers. Innovations in this area could involve the use of chiral organocatalysts, which are small, metal-free organic molecules that can facilitate highly selective reactions. youtube.com Additionally, transition-metal complexes bearing chiral ligands are a well-established strategy for asymmetric catalysis and could be adapted for the synthesis of this dichlorinated ester. youtube.com

Table 1: Potential Asymmetric Catalytic Approaches

| Catalytic System | Potential Advantages |

|---|---|

| Chiral Organocatalysts | Metal-free, often robust and environmentally benign. youtube.com |

| Chiral Transition-Metal Complexes | High turnover numbers and enantioselectivities. youtube.com |

Achieving high levels of stereocontrol will be crucial for evaluating the biological activities of individual stereoisomers of Ethyl 2,5-dichlorohex-3-enoate and its derivatives, potentially leading to the discovery of new pharmaceuticals and agrochemicals.

Exploration of Organometallic Coupling Reactions at Halogenated Centers

The two chlorine atoms in Ethyl 2,5-dichlorohex-3-enoate serve as valuable handles for carbon-carbon and carbon-heteroatom bond formation through organometallic cross-coupling reactions. These reactions, which are fundamental in modern organic synthesis, typically employ a metal catalyst, often palladium, to couple an organic halide with an organometallic reagent. fiveable.melibretexts.org

Future investigations will likely explore the selective functionalization of the two distinct chlorinated positions. The reactivity of the allylic chloride is expected to differ from that of the vinylic chloride, potentially allowing for sequential and site-selective cross-coupling reactions. This differential reactivity could be exploited to introduce a variety of substituents, leading to a diverse array of complex molecules from a single starting material.

Well-established cross-coupling methodologies such as the Suzuki-Miyaura, Negishi, and Stille reactions could be applied to Ethyl 2,5-dichlorohex-3-enoate. chemie-brunschwig.chsigmaaldrich.com These reactions would enable the introduction of aryl, vinyl, alkyl, and other organic fragments, significantly expanding the chemical space accessible from this precursor.

Table 2: Potential Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Potential Introduced Group |

|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compounds | Aryl, vinyl, alkyl |

| Negishi Coupling | Organozinc compounds | Aryl, vinyl, alkyl, alkynyl |

The development of efficient and selective cross-coupling protocols for Ethyl 2,5-dichlorohex-3-enoate will be a key step in realizing its potential as a versatile building block in organic synthesis.

Bio-inspired Transformations and Biocatalysis for Derivative Synthesis

Nature's catalysts, enzymes, offer a powerful and environmentally benign approach to chemical synthesis. nih.govpharmasalmanac.com Biocatalysis and bio-inspired transformations represent a significant growth area for the functionalization of halogenated compounds like Ethyl 2,5-dichlorohex-3-enoate. nih.govresearchgate.net Enzymes can exhibit remarkable chemo-, regio-, and stereoselectivity, often under mild reaction conditions. nih.gov

Future research could focus on identifying or engineering enzymes capable of transforming Ethyl 2,5-dichlorohex-3-enoate. For instance, halogenases are enzymes that can introduce or remove halogen atoms from organic molecules. nih.govchemrxiv.orgchemrxiv.org Dehalogenases could be employed for the selective removal of one or both chlorine atoms, leading to new synthetic intermediates. Conversely, the enzymatic halogenation of a related precursor could provide a green route to the target molecule itself.

Furthermore, other classes of enzymes, such as lipases and esterases, could be used for the enantioselective hydrolysis of the ethyl ester, providing access to chiral carboxylic acids. doi.org Aldolases are another class of enzymes that form carbon-carbon bonds and could potentially be used to synthesize fluorinated derivatives. nih.gov The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactors within a microbial host, could also be explored for the transformation of this compound.

Table 3: Potential Biocatalytic Transformations

| Enzyme Class | Potential Transformation |

|---|---|

| Halogenases/Dehalogenases | Selective introduction or removal of chlorine atoms. nih.govnih.gov |

| Lipases/Esterases | Enantioselective hydrolysis of the ester group. doi.org |

The integration of biocatalysis into the synthetic routes involving Ethyl 2,5-dichlorohex-3-enoate has the potential to provide more sustainable and efficient methods for the production of valuable chiral molecules.

Advanced Materials Applications and Polymer Chemistry Initiatives

The presence of two reactive chlorine atoms and a polymerizable double bond makes Ethyl 2,5-dichlorohex-3-enoate an intriguing monomer for the synthesis of novel polymers. britannica.comlibretexts.org The field of polymer chemistry is constantly seeking new monomers that can impart unique properties to the resulting materials.

Future research in this area could involve the polymerization of Ethyl 2,5-dichlorohex-3-enoate through various mechanisms, such as free-radical or controlled radical polymerization. youtube.comlibretexts.org The resulting polychlorinated polymer could exhibit interesting properties, such as flame retardancy, chemical resistance, and altered mechanical characteristics.

Furthermore, the chlorine atoms on the polymer backbone could serve as sites for post-polymerization modification. This would allow for the synthesis of a wide range of functional polymers with tailored properties. For example, the chlorine atoms could be replaced with other functional groups through nucleophilic substitution or cross-coupling reactions, leading to materials with applications in areas such as coatings, adhesives, and advanced composites. The development of functionalized graphene nanomaterials for advanced applications is a growing field. nih.gov

Table 4: Potential Polymer-Related Applications

| Research Area | Potential Outcome |

|---|---|

| Homopolymerization | Synthesis of a novel polychlorinated polymer with unique properties. |

| Copolymerization | Incorporation into other polymers to modify their properties. |

The exploration of Ethyl 2,5-dichlorohex-3-enoate in polymer chemistry could lead to the development of new materials with advanced functionalities, contributing to various technological fields.

Q & A

Q. What are the optimized synthetic routes for Ethyl 2,5-dichlorohex-3-enoate, and how do reaction conditions influence yield?

Ethyl 2,5-dichlorohex-3-enoate is typically synthesized via nucleophilic substitution or esterification reactions. For example, reacting hex-3-enoic acid derivatives with chlorinating agents (e.g., SOCl₂ or PCl₅) in ethanol under reflux can yield the ester. Key variables include solvent polarity (e.g., dichloromethane vs. THF), catalyst loading (e.g., 10–20 mol% base), and temperature (room temperature vs. 60°C). Purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials .

Q. Which spectroscopic techniques are essential for characterizing Ethyl 2,5-dichlorohex-3-enoate?

- NMR : ¹H NMR identifies chlorine-induced deshielding (e.g., δ 4.1–4.3 ppm for the ester -OCH₂CH₃ group) and alkene protons (δ 5.5–6.0 ppm, coupling constants J = 10–12 Hz for trans-configuration). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and C-Cl bonds (δ 40–50 ppm).

- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and 600–800 cm⁻¹ (C-Cl stretching).

- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of Cl⁻ or -OCH₂CH₃ groups) validate the structure .

Q. What safety protocols are recommended for handling Ethyl 2,5-dichlorohex-3-enoate?

Based on GHS guidelines (similar to ):

- Hazards : H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation).

- Precautions : Use fume hoods, nitrile gloves, and safety goggles. Neutralize spills with sodium bicarbonate before disposal. Avoid aqueous environments due to potential aquatic toxicity (H410) .

Q. How does the compound’s reactivity vary in nucleophilic substitution reactions?

The β,γ-unsaturated ester structure allows conjugate additions, while the chlorines at C2 and C5 enable SN2 reactions. For example, substituting Cl with amines or alkoxy groups requires polar aprotic solvents (e.g., DMF) and elevated temperatures (50–80°C). Steric hindrance at C2/C5 may reduce reaction rates compared to less-substituted analogs .

Q. What are the solubility and storage recommendations for this compound?

Ethyl 2,5-dichlorohex-3-enoate is soluble in organic solvents (e.g., DCM, ethyl acetate) but poorly soluble in water. Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group or oxidation of the alkene .

Advanced Research Questions

Q. How can overlapping NMR signals from diastereotopic protons or coupling effects be resolved?

Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping alkene protons. Variable-temperature NMR (e.g., 25°C to −40°C) can slow conformational exchange in flexible regions. For coupling constant contradictions, computational tools (e.g., DFT calculations) predict J-values and validate experimental data .

Q. What computational methods are suitable for modeling the electronic effects of chlorine substituents?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates electrostatic potential surfaces, highlighting electron-deficient regions (e.g., C-Cl bonds). Time-dependent DFT predicts UV-Vis absorption maxima, which correlate with experimental λₘₐₐ values for quality control .

Q. How can reaction mechanisms for Ethyl 2,5-dichlorohex-3-enoate’s transformations be elucidated?

Isotopic labeling (e.g., ¹⁸O in the ester group) tracks bond cleavage during hydrolysis. Kinetic studies (e.g., varying nucleophile concentration) distinguish SN1 vs. SN2 pathways. Trapping intermediates with TEMPO or monitoring by in-situ IR spectroscopy provides mechanistic insights .

Q. What crystallographic challenges arise when determining the compound’s solid-state structure?

Single-crystal X-ray diffraction may face issues with crystal twinning due to the flexible alkene moiety. Use SHELXD for structure solution and SHELXL for refinement ( ). ORTEP-3 visualizes thermal ellipsoids to assess positional disorder .

Q. How can ecological toxicity be assessed for Ethyl 2,5-dichlorohex-3-enoate?

Follow OECD Test Guidelines:

- Acute Toxicity : Daphnia magna 48-hour immobilization test (EC₅₀).

- Biodegradation : Modified Sturm Test (OECD 301B) under aerobic conditions.

- Bioaccumulation : Predict log P values (e.g., using EPI Suite) to estimate BCF (Bioconcentration Factor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.